ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

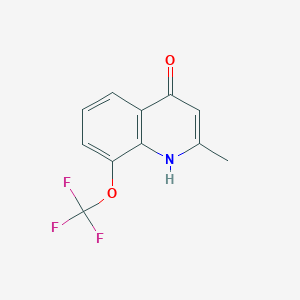

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a chemical compound with the IUPAC name ethyl (E)-2-methyl-3-(pyridin-3-yl)acrylate . It has a molecular weight of 191.23 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is 1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3/b9-7+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a liquid at room temperature . It has a molecular weight of 191.23 .科学研究应用

Anticancer Activity

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate: has shown potential in anticancer research, particularly in the synthesis of compounds that exhibit activity against lung cancer . The compound’s derivatives can be designed to inhibit specific pathways involved in cancer cell proliferation, making it a valuable asset in the development of targeted cancer therapies.

Antimicrobial and Antifungal Properties

This compound is also instrumental in creating derivatives with significant antimicrobial and antifungal properties. These derivatives can be effective against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative species, offering a broad spectrum of potential applications in combating infectious diseases .

Antioxidant Properties

The antioxidant activity of derivatives of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has been evaluated, suggesting its use in the prevention of oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and contribute to the treatment of various chronic conditions .

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of drug design and discovery. This compound serves as a precursor in reactions leading to the construction of heterocycles, which are core structures in many pharmaceuticals . The ability to synthesize diverse heterocyclic compounds expands the possibilities for new drug development.

Anti-Tubercular Agents

Research has indicated that derivatives of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate could be potent anti-tubercular agents. The design and synthesis of these derivatives aim to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, which remains a significant global health challenge .

Anti-Gastric Cancer Activity

In the context of gastric cancer, this compound is an important intermediate in the synthesis of drugs like Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases. Its role in the development of anti-gastric cancer agents highlights its importance in medicinal chemistry .

Inhibitors of Receptor Tyrosine Kinase

The compound’s derivatives have been studied as inhibitors of receptor tyrosine kinase, which are enzymes that play a key role in the signaling pathways of cells. By inhibiting these enzymes, it’s possible to control abnormal cell growth and proliferation, which is essential in the treatment of various cancers .

Pharmacokinetics Profiles

Lastly, the pharmacokinetics profiles of derivatives of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate are evaluated to understand their behavior within the body. This includes absorption, distribution, metabolism, and excretion, which are critical factors in drug development and therapeutic efficacy .

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde followed by a Michael addition reaction with methyl vinyl ketone. The resulting product is then esterified with ethanol to yield the final compound.", "Starting Materials": [ "Ethyl acetoacetate", "3-pyridinecarboxaldehyde", "Methyl vinyl ketone", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide to yield ethyl 3-(pyridin-3-yl)but-2-enoate.", "Step 2: Methyl vinyl ketone is added to the reaction mixture and a Michael addition reaction occurs to yield ethyl 2-methyl-3-(pyridin-3-yl)but-2-enoate.", "Step 3: The final compound, ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate, is obtained by esterification of ethyl 2-methyl-3-(pyridin-3-yl)but-2-enoate with ethanol in the presence of a catalyst such as sulfuric acid." ] } | |

CAS 编号 |

388075-77-2 |

分子式 |

C11H13NO2 |

分子量 |

191.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。